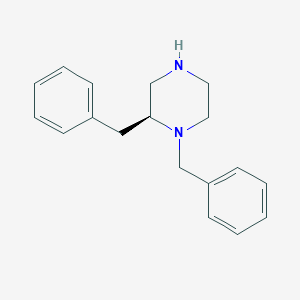
(S)-1,2-dibenzylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family, characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(S)-1,2-dibenzylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (S)-1,2-dibenzylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
類似化合物との比較
Similar Compounds
1,4-dibenzylpiperazine: Similar structure but with benzyl groups at different positions.
N-benzylpiperazine: Contains only one benzyl group.
1,2-diphenylpiperazine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(S)-1,2-dibenzylpiperazine is unique due to its chiral nature and the specific positioning of the benzyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
(S)-1,2-dibenzylpiperazine is an organic compound with the molecular formula C₁₈H₁₈N₂, characterized by two benzyl groups attached to the nitrogen atoms of the piperazine ring. This compound is a derivative of piperazine, a cyclic amine widely utilized in medicinal chemistry and materials science. Its stereochemistry significantly influences its biological activity and chemical behavior.
Anticancer Properties
Research indicates that this compound exhibits notable selective cytotoxicity against cancer cells, particularly those adapted to nutrient starvation. This suggests a potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation , which may enhance its effectiveness in tumor microenvironments where nutrient availability is limited.
Key Findings:
- Cytotoxicity : The compound shows selective toxicity towards cancer cells under conditions of nutrient deprivation.
- Mechanism : Potential interference with mitochondrial function, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties , indicating broader therapeutic potential. Studies have shown that it can inhibit the growth of various microorganisms, making it a candidate for further research in antimicrobial drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. The presence of benzyl substituents affects its solubility and reactivity, which are critical for its pharmacological effects.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Diacetylpiperazine-2,5-dione | Acetyl groups instead of benzyl | Different solubility and interaction profiles |
| 1,4-Diarylpiperazine-2,5-dione | Two aryl groups instead of benzyl | Varies in chemical reactivity due to aryl substituents |
| 3,6-Dibenzylpiperazine-2,5-dione | Benzyl groups at different positions | Alters biological activity compared to this compound |
Study on Cytotoxic Mechanism
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in nutrient-starved cells through mitochondrial dysfunction. The study utilized flow cytometry and Western blot analyses to assess cell viability and apoptotic markers.
Antimicrobial Efficacy Assessment
Another research focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
特性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
(2S)-1,2-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
InChIキー |
NUGGDPZUASKXAU-SFHVURJKSA-N |
異性体SMILES |
C1CN([C@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















